

n-Benzoyl-d-alanine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n-Benzoyl-d-alanine*

Cat. No.: B556305

[Get Quote](#)

An In-Depth Technical Guide to n-Benzoyl-d-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Benzoyl-d-alanine is a derivative of the amino acid d-alanine. While the L-isomers of amino acids are more common in nature, d-amino acids and their derivatives play crucial roles in various biological processes and serve as valuable chiral building blocks in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of **n-Benzoyl-d-alanine**, including its chemical properties, synthesis, and applications in research.

Core Data Presentation

The following table summarizes the key quantitative data for **n-Benzoyl-d-alanine**.

Property	Value	Reference
CAS Number	17966-60-8	N/A
Molecular Weight	193.20 g/mol	N/A
Molecular Formula	C ₁₀ H ₁₁ NO ₃	N/A

Experimental Protocols

Synthesis of n-Benzoyl-d-alanine

A general method for the N-benzoylation of amino acids can be adapted for the synthesis of **n-Benzoyl-d-alanine** from d-alanine. The following protocol is based on the Schotten-Baumann reaction conditions.

Materials:

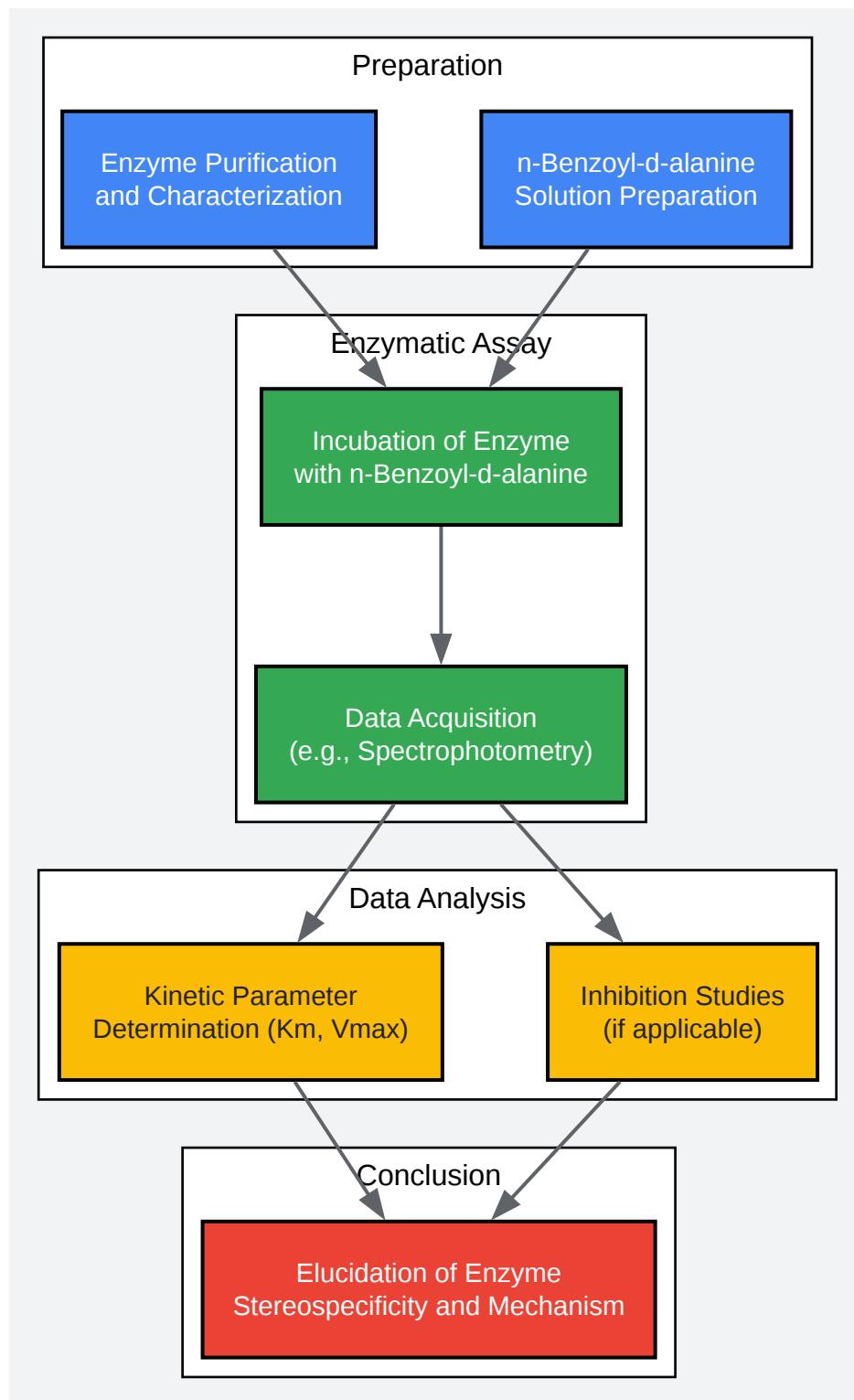
- d-alanine
- Benzoyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- pH meter or pH paper
- Buchner funnel and filter paper

Procedure:

- Dissolution of d-alanine: Dissolve d-alanine in a suitable amount of distilled water in a flask.
- Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to raise the pH to approximately 10-11. This deprotonates the amino group, making it a more effective nucleophile.
- Addition of Benzoyl Chloride: While vigorously stirring the cooled solution, slowly add benzoyl chloride. Maintain the pH of the solution by adding sodium hydroxide solution as

needed. The reaction is exothermic, so the temperature should be kept low to minimize side reactions.

- **Reaction Completion:** After the addition of benzoyl chloride is complete, continue stirring the reaction mixture at room temperature for a few hours to ensure the reaction goes to completion.
- **Precipitation:** Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid group of **n-Benzoyl-d-alanine**, causing it to precipitate out of the solution.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
- **Drying:** Dry the purified **n-Benzoyl-d-alanine** product under vacuum.


Applications in Research

While specific signaling pathways involving **n-Benzoyl-d-alanine** are not extensively documented, its primary application lies in its role as a chiral building block and a tool in biochemical and pharmaceutical research.

Use in Enzymatic Studies

n-Benzoyl-d-alanine can be utilized as a substrate or inhibitor in enzymatic studies to probe the stereospecificity and active site of enzymes. The benzoyl group provides a chromophore that can facilitate spectroscopic analysis of enzyme kinetics.

Below is a generalized workflow for investigating enzyme interactions with **n-Benzoyl-d-alanine**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for enzymatic studies using **n-Benzoyl-d-alanine**.

Chiral Building Block in Synthesis

As a chiral molecule, **n-Benzoyl-d-alanine** is a valuable starting material for the asymmetric synthesis of more complex molecules, including pharmaceuticals. The defined stereochemistry at the alpha-carbon allows for the construction of stereospecific products. It has been mentioned as a potential precursor in the synthesis of anti-inflammatory and anti-cancer drugs, although specific examples are not readily available in the public domain.

Conclusion

n-Benzoyl-d-alanine is a protected form of d-alanine with significant applications in synthetic chemistry and biochemical research. While detailed information on its direct biological activity and involvement in specific signaling pathways is limited, its utility as a chiral building block and a tool for studying enzyme stereospecificity is well-established. Further research into the unique biological roles of d-amino acid derivatives like **n-Benzoyl-d-alanine** may reveal novel therapeutic applications.

- To cite this document: BenchChem. [n-Benzoyl-d-alanine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b556305#n-benzoyl-d-alanine-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b556305#n-benzoyl-d-alanine-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com